Aminosteroid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

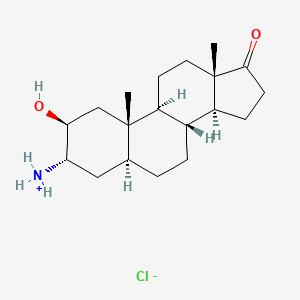

Aminosteroid, also known as this compound, is a useful research compound. Its molecular formula is C19H32ClNO2 and its molecular weight is 341.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuromuscular Blockade

Aminosteroids have been extensively studied for their applications as neuromuscular blockers. The development of aminosteroid-based muscle relaxants has led to the introduction of clinically useful drugs such as pancuronium, vecuronium, and rocuronium. These compounds are designed to facilitate surgical procedures by inducing muscle relaxation without the side effects associated with depolarizing agents like succinylcholine.

- Mechanism : Aminosteroids act by blocking acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis. Their pharmacokinetic profiles allow for rapid onset and offset of action, making them suitable for various surgical contexts .

Traumatic Brain Injury

The potential of aminosteroids in managing acute traumatic brain injury has been a subject of research. Studies indicate that aminosteroids can inhibit lipid peroxidation, a process that contributes to secondary brain damage following trauma.

- Clinical Evidence : A review of randomized controlled trials found no conclusive evidence supporting the routine use of aminosteroids in traumatic brain injury management. However, their antioxidant properties suggest a possible role in reducing secondary injury mechanisms .

Cancer Therapy

Recent research has highlighted the efficacy of certain aminosteroids in cancer treatment, particularly prostate cancer. The this compound derivative RM-581 has shown promising results in inhibiting the growth of androgen-dependent prostate cancer cells.

- Findings : In vitro and in vivo studies demonstrated that RM-581 effectively blocks tumor growth in xenograft models. Notably, it exhibited superior antiproliferative activity compared to established therapies like enzalutamide and abiraterone, indicating its potential as a novel therapeutic agent .

Antioxidant Properties

Aminosteroids have been recognized for their antioxidant capabilities, which can be beneficial in various pathological conditions characterized by oxidative stress.

- Applications : Compounds such as U74389G have been shown to protect against oxidative damage in models of lung injury and ischemic conditions. These agents can mitigate lipid peroxidation and improve cellular outcomes following oxidative stress exposure .

Ophthalmic Applications

The stabilization of aminosteroids for topical ophthalmic use has been explored to enhance their therapeutic efficacy while minimizing irritation.

- Formulation Advances : Methods involving lightly cross-linked carboxy-containing polymers and cyclodextrin derivatives have been developed to stabilize this compound formulations, improving their solubility and reducing oxidative degradation .

Summary Table of this compound Applications

| Application Area | Specific Compounds | Key Findings |

|---|---|---|

| Neuromuscular Blockade | Pancuronium, Vecuronium | Effective muscle relaxants for surgical use |

| Traumatic Brain Injury | Various Aminosteroids | Potential antioxidant effects; inconclusive clinical efficacy |

| Cancer Therapy | RM-581 | Superior growth inhibition in prostate cancer models |

| Antioxidant Properties | U74389G | Protective effects against oxidative stress |

| Ophthalmic Applications | This compound formulations | Improved stability and solubility for ocular therapies |

Propiedades

Número CAS |

51740-76-2 |

|---|---|

Fórmula molecular |

C19H32ClNO2 |

Peso molecular |

341.9 g/mol |

Nombre IUPAC |

[(2S,3S,5S,8R,9S,10S,13S,14S)-2-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]azanium;chloride |

InChI |

InChI=1S/C19H31NO2.ClH/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2;/h11-16,21H,3-10,20H2,1-2H3;1H/t11-,12-,13-,14-,15-,16-,18-,19-;/m0./s1 |

Clave InChI |

NDDAQHROMJDMKS-XFYXLWKMSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)[NH3+])O)C.[Cl-] |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)[NH3+])O)C.[Cl-] |

Números CAS relacionados |

50588-47-1 (Parent) |

Sinónimos |

3 alpha-amino-5 alpha-androstan-2 beta-ol-17-one.HCl amafalone amafolone amafolone hydrochloride Org 6001 Org-6001 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.